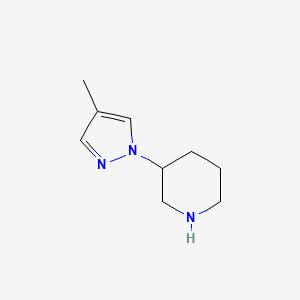

3-(4-methyl-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDVJOKDANNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-methyl-1H-pyrazol-1-yl)piperidine structure and properties

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The confluence of a piperidine ring and a pyrazole nucleus gives rise to a class of heterocyclic compounds with remarkable utility in medicinal chemistry. Among these, 3-(4-methyl-1H-pyrazol-1-yl)piperidine stands out as a particularly valuable molecular scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic routes, and its significant potential in the development of novel therapeutics. For researchers and drug development professionals, this compound represents a key building block for accessing a diverse chemical space and targeting critical biological pathways implicated in diseases such as cancer and fibrosis. The piperidine motif is known to often enhance the "druggability" of molecules by improving metabolic stability and pharmacokinetic profiles[1].

Chemical Identity and Physicochemical Properties

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-methyl-1H-pyrazol-1-yl group. Its unique structural arrangement allows for versatile chemical modifications and specific interactions with biological targets.

Caption: 2D Structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

The fundamental physicochemical properties of this compound, largely based on computational predictions, are crucial for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1247747-56-3 | [2] |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| Molecular Weight | 165.24 g/mol | [3] |

| Monoisotopic Mass | 165.1266 Da | [3] |

| SMILES | CC1=CN(N=C1)C2CCCNC2 | [3] |

| InChIKey | FWDVJOKDANNSCK-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.6 | [3] |

Synthesis and Characterization

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine is efficiently achieved through a robust and scalable two-stage process. This strategy involves the initial coupling of the heterocyclic cores followed by a selective reduction, a common and effective method for preparing (1H-azol-1-yl)piperidines[2].

Caption: General Synthetic Workflow.

Experimental Protocol

Stage 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)pyridine (Intermediate)

This step involves the formation of a carbon-nitrogen bond between the pyrazole and pyridine rings. The Ullmann condensation is a classic and effective choice for this transformation.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-methyl-1H-pyrazole (1.0 eq), 3-bromopyridine (1.1 eq), a copper(I) iodide (CuI) catalyst (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture with stirring to approximately 110-130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure intermediate.

Causality Insight: The copper catalyst is essential for facilitating the nucleophilic substitution of the bromide on the pyridine ring by the pyrazole nitrogen. The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

Stage 2: Reduction to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Catalytic hydrogenation is the standard method for selectively reducing the pyridine ring to a piperidine without affecting the pyrazole ring.

-

Catalyst Setup: In a hydrogenation vessel, dissolve the intermediate from Stage 1 in a solvent such as ethanol, methanol, or acetic acid. Add a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Filtration and Concentration: Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The resulting product can be further purified if necessary, for example, by crystallization of its hydrochloride salt or by column chromatography.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy verifies the structure, showing the disappearance of aromatic pyridine signals and the appearance of aliphatic piperidine signals[4].

Biological Activity and Therapeutic Potential

3-(4-methyl-1H-pyrazol-1-yl)piperidine is not merely a chemical curiosity; it is a key building block in the discovery of potent and selective modulators of important biological targets. The piperidinyl-pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in CNS-active compounds and its synthetic versatility[5].

Caption: Therapeutic Potential of the Scaffold.

Key Molecular Targets

Patents and scientific literature have associated this scaffold with the inhibition of several critical protein kinases:

-

Focal Adhesion Kinase (FAK) Inhibition: This compound has been identified as a core structure in the development of FAK inhibitors[2]. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various cancers, making it a prime target for oncology drug development.

-

ALK5 Inhibition: The scaffold is also featured in compounds designed as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a key component of the TGF-β signaling pathway[2]. Dysregulation of this pathway is a hallmark of fibrotic diseases and contributes to cancer progression. Therefore, ALK5 inhibitors are being actively pursued for treating conditions like idiopathic pulmonary fibrosis and certain cancers.

Broader Applications

The versatility of the piperidinyl-pyrazole scaffold is demonstrated by its use in developing agents for a wide range of diseases. Related structures have been investigated as:

-

Cannabinoid Receptor (CB1) Antagonists: Highlighting its potential for treating metabolic disorders and addiction[6].

-

GPR119 Modulators: For the treatment of type 2 diabetes and obesity[7].

-

Anticancer and Anti-inflammatory Agents: The pyrazole core is a well-established pharmacophore with a broad spectrum of biological activities[8][9].

Conclusion

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a high-value heterocyclic building block with significant strategic importance for medicinal chemistry and drug discovery. Its well-defined and scalable synthetic pathway makes it readily accessible for research and development. The proven utility of its scaffold in creating potent inhibitors for validated therapeutic targets, particularly in oncology and fibrosis, ensures its continued relevance. As the demand for novel, selective, and potent small molecule therapeutics grows, the strategic application of scaffolds like 3-(4-methyl-1H-pyrazol-1-yl)piperidine will remain a cornerstone of modern drug design.

References

- PubChemLite. 3-(4-methyl-1h-pyrazol-1-yl)piperidine.

- Benchchem. Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate.

- Moshang Chemical. 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 1247747-56-3.

- Research Journal of Pharmacy and Biological Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.

- PMC (PubMed Central). Current status of pyrazole and its biological activities.

- KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- PubMed. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Google Patents. WO2012069948A1 - 4- (5-cyano-pyrazol-1-yl) -piperidine derivatives as gpr 119 modulators.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-methyl-1H-pyrazol-1-yl)piperidine - CAS号 1247747-56-3 - 摩熵化学 [molaid.com]

- 3. PubChemLite - 3-(4-methyl-1h-pyrazol-1-yl)piperidine (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [epubl.ktu.edu]

- 5. benchchem.com [benchchem.com]

- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2012069948A1 - 4- (5-cyano-pyrazol-1-yl) -piperidine derivatives as gpr 119 modulators - Google Patents [patents.google.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS number lookup

An In-Depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS Number: 1247747-56-3

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will delve into its core physicochemical properties, detail robust synthetic methodologies with mechanistic insights, explore its applications as a privileged scaffold in modern drug discovery, and provide essential safety and handling protocols. This document is intended to serve as a practical and authoritative resource for researchers utilizing this compound in their work.

Section 1: Introduction to a Privileged Scaffold

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a bifunctional molecule that marries two of the most successful heterocyclic scaffolds in pharmaceutical science: piperidine and pyrazole. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its derivatives are found in numerous drug classes, from antipsychotics to analgesics.[2]

Concurrently, the pyrazole ring system is a powerhouse of biological activity. This five-membered aromatic heterocycle is a key component in drugs targeting a wide array of diseases, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The strategic combination of these two moieties in 3-(4-methyl-1H-pyrazol-1-yl)piperidine creates a versatile and valuable building block for constructing novel therapeutic agents, particularly for targets within oncology and central nervous system (CNS) disorders.[7][8]

Section 2: Core Physicochemical and Structural Data

The fundamental properties of 3-(4-methyl-1H-pyrazol-1-yl)piperidine are crucial for its application in synthesis and screening. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1247747-56-3 | [7] |

| Molecular Formula | C₉H₁₅N₃ | [7][9] |

| Molecular Weight | 165.24 g/mol | [7] |

| Appearance | Liquid | |

| InChI Key | FWDVJOKDANNSCK-UHFFFAOYSA-N | [7][9] |

| Predicted XlogP | 0.6 | [7][9] |

| Topological Polar Surface Area (TPSA) | 29.85 Ų | [10] |

Section 3: Synthesis and Chemical Reactivity

The construction of the 3-(pyrazol-1-yl)piperidine linkage is a key synthetic challenge. A robust and scalable approach involves a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by the reduction of a pyridine precursor to the desired piperidine. This strategy is analogous to methods developed for related azolyl-piperidines.[7][11]

Detailed Protocol: Two-Step Synthesis from 3-Bromopyridine

This protocol outlines a well-established pathway for the synthesis of the title compound.

Step 1: Nucleophilic Aromatic Substitution to form 3-(4-methyl-1H-pyrazol-1-yl)pyridine

-

To a solution of 4-methylpyrazole (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Causality: The strong base is required to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazolate anion, which is necessary to attack the electron-deficient pyridine ring.

-

-

Allow the reaction to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Add 3-bromopyridine (1.05 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor by TLC or LC-MS until the starting materials are consumed.

-

Causality: Heat is required to overcome the activation energy for the SNAr reaction on the pyridine ring.

-

-

Upon completion, cool the reaction to room temperature, quench carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(4-methyl-1H-pyrazol-1-yl)pyridine.

Step 2: Catalytic Hydrogenation to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

-

Dissolve the 3-(4-methyl-1H-pyrazol-1-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂).

-

Causality: These heterogeneous catalysts are highly effective for the reduction of aromatic nitrogen heterocycles. The reaction occurs on the surface of the metal.

-

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by analytical techniques (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, which can be purified further if necessary.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Section 4: Relevance and Applications in Drug Development

The 3-(pyrazol-1-yl)piperidine scaffold is a highly sought-after motif in medicinal chemistry. Its value is exemplified by the structure of Crizotinib, an FDA-approved anticancer agent for non-small-cell lung carcinoma. A key intermediate in the synthesis of Crizotinib is the closely related 4-(1H-pyrazol-1-yl)piperidine, highlighting the industrial and therapeutic relevance of this structural class.[11]

Based on the known biological activities of related pyrazole and piperidine derivatives, this compound is a prime candidate for inclusion in screening libraries targeting several key disease areas:

-

Oncology: Pyrazole derivatives are known to inhibit various protein kinases.[7] The scaffold of the title compound could be elaborated to target kinases such as Focal Adhesion Kinase (FAK) or Activin Receptor-Like Kinase 5 (ALK5), which are implicated in cancer progression.[7]

-

Central Nervous System (CNS) Disorders: The piperidinyl-pyrazole core is of significant interest for designing compounds that can cross the blood-brain barrier.[8] It serves as a valuable starting point for developing modulators of CNS targets, such as metabotropic glutamate receptors, which are relevant for a range of neurological and psychiatric conditions.[7]

-

Inflammatory Diseases: The anti-inflammatory potential of pyrazole derivatives is well-documented.[3][8] This compound could serve as a precursor for novel anti-inflammatory agents.

Medicinal Chemistry Applications Diagram

Caption: Potential therapeutic applications of the core scaffold.

Section 5: Safety, Handling, and Storage

As a research chemical, 3-(4-methyl-1H-pyrazol-1-yl)piperidine must be handled with appropriate precautions in a controlled laboratory setting.

| Safety Information | Details |

| Signal Word | Danger |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Keep container tightly closed in a dry and well-ventilated area. Store at room temperature in an inert atmosphere. |

Safety data sourced from supplier information.

Section 6: Conclusion

3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS: 1247747-56-3) is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for the discovery of new medicines. Its synthesis is achievable through robust, well-understood chemical transformations. The proven success of its core scaffolds in numerous approved drugs provides a strong rationale for its inclusion in discovery programs targeting a range of human diseases. Researchers equipped with the technical knowledge of its synthesis, properties, and potential applications are well-positioned to leverage this valuable molecule in the development of next-generation therapeutics.

References

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2018_9(1)/[12].pdf]([Link]12].pdf)

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

3-(4-methyl-1h-pyrazol-1-yl)piperidine. PubChemLite. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Cui, J. J., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Organic & Biomolecular Chemistry, 13(31), 8466-8470. [Link]

-

D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 993. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

-

El-Shehry, M. F., et al. (2021). Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[7]triazolo[3,4-b][8]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(7), 1467-1481. [Link]

-

Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 966-997. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. pjoes.com [pjoes.com]

- 5. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-methyl-1H-pyrazol-1-yl)piperidine - CAS号 1247747-56-3 - 摩熵化学 [molaid.com]

- 8. Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Benchchem [benchchem.com]

- 9. PubChemLite - 3-(4-methyl-1h-pyrazol-1-yl)piperidine (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro characterization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a novel heterocyclic compound with potential therapeutic applications. As a molecule of nascent interest, a structured, multi-tiered approach to its preliminary biological evaluation is paramount for elucidating its safety, metabolic, and potential efficacy profiles. This document is intended for researchers, scientists, and drug development professionals, offering a logical progression of assays from broad cytotoxicity and safety pharmacology assessments to initial target class screening. The causality behind each experimental choice is detailed, and each protocol is designed as a self-validating system. Our narrative synthesizes established methodologies with field-proven insights to construct a robust foundational dataset for this promising new chemical entity.

Introduction: The Rationale for a Phased In-Vitro Investigation

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent on a rigorous and systematic evaluation of its biological properties. For 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a compound featuring a piperidine ring linked to a 4-methylpyrazole moiety, the initial in-vitro phase is critical. This phase serves not to definitively prove efficacy, but to build a foundational understanding of the compound's behavior in biological systems. It is a process of de-risking, where we identify potential liabilities early to make informed decisions about resource allocation and future development.[1][2]

Our approach is structured as a funnel, beginning with broad assessments of safety and cytotoxicity, followed by an investigation into its metabolic fate, and culminating in exploratory assays to identify potential molecular targets. This sequence ensures that fundamental safety and drug-like properties are established before committing to more complex and resource-intensive efficacy studies.

Chemical Structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine:

Foundational Safety & Toxicity Assessment

Before exploring any potential therapeutic benefit, it is imperative to establish the compound's general toxicity profile. These initial assays determine the concentration range for subsequent experiments and flag any immediate concerns regarding cell health.

In-Vitro Cytotoxicity: Establishing a Therapeutic Window

The first step is to assess the general impact of 3-(4-methyl-1H-pyrazol-1-yl)piperidine on cell viability. This is crucial for determining the concentration ranges that are non-toxic and thus suitable for more specific functional assays. We will employ two common and robust methods using a standard, readily available cell line such as HEK293 or HepG2.

2.1.1 Principle of Tetrazolium Salt Reduction Assays

Assays like MTT and XTT are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[3] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to a colored formazan product.[3][4] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[3]

2.1.2 Experimental Protocol: XTT Cell Viability Assay

-

Cell Culture: Culture HEK293 cells in their recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine in dimethyl sulfoxide (DMSO). Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C.[5]

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[4]

-

Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[4]

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 660 nm.[4]

-

Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2.1.3 Data Presentation: Example Cytotoxicity Data

| Concentration (µM) | % Viability (Mean ± SD) |

| Vehicle (DMSO) | 100 ± 4.5 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 95.2 ± 4.8 |

| 10 | 88.4 ± 6.2 |

| 50 | 62.1 ± 5.5 |

| 100 | 45.3 ± 4.9 |

| IC50 (µM) | >100 |

2.1.4 Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for determining in-vitro cytotoxicity using the XTT assay.

Early Safety Pharmacology: The hERG Channel Assay

A critical early safety assessment for any NCE is its potential to interact with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[6] Inhibition of the hERG channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[7] Therefore, evaluating the interaction of 3-(4-methyl-1H-pyrazol-1-yl)piperidine with the hERG channel is a mandatory de-risking step.[1][2]

2.2.1 Principle of the hERG Assay

We will utilize a fluorescence polarization (FP) based binding assay as a high-throughput initial screen.[8][9] This assay measures the displacement of a high-affinity fluorescent ligand from the hERG channel by the test compound. If the compound binds to the channel, it displaces the fluorescent tracer, causing a decrease in the fluorescence polarization value.[9] This biochemical assay provides a reliable correlation with electrophysiology data and is suitable for early screening.[8]

2.2.2 Experimental Protocol: hERG Fluorescence Polarization Assay

-

Reagent Preparation: Use a commercially available kit (e.g., Predictor™ hERG Fluorescence Polarization Assay). Prepare the hERG membrane preparation, fluorescent tracer, and assay buffer as per the manufacturer's protocol.[9]

-

Compound Plating: In a 384-well plate, perform a serial dilution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine to achieve a range of final assay concentrations (e.g., 0.01 µM to 30 µM).

-

Assay Assembly: Add the hERG membrane preparation and the fluorescent tracer to each well containing the test compound.[9] Include controls for no inhibition (DMSO vehicle) and a known hERG inhibitor (e.g., Astemizole) as a positive control.[6]

-

Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

-

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration and determine the IC50 value.

2.2.3 Data Presentation: Example hERG Inhibition Data

| Compound | hERG IC50 (µM) |

| 3-(4-methyl-1H-pyrazol-1-yl)piperidine | > 30 |

| Astemizole (Positive Control) | 0.05 |

In-Vitro ADME Profiling: Metabolic Stability

Understanding how a compound is metabolized is fundamental to predicting its pharmacokinetic behavior in vivo.[10][11] Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies help identify potential liabilities such as rapid clearance or the formation of reactive metabolites.[12]

Metabolic Stability in Human Liver Microsomes (HLM)

The primary site of drug metabolism for many xenobiotics is the liver.[13] Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14] Assessing the stability of our compound in HLM provides a first look at its susceptibility to Phase I metabolism.

3.1.1 Principle of HLM Stability Assay

The assay involves incubating the test compound with HLM in the presence of the necessary cofactor, NADPH. The concentration of the parent compound is measured over time using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The rate of disappearance is then used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint).

3.1.2 Experimental Protocol: HLM Stability Assay

-

Reagent Preparation: Thaw pooled human liver microsomes and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration of 0.5 mg/mL), and 3-(4-methyl-1H-pyrazol-1-yl)piperidine (final concentration of 1 µM).

-

Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t1/2 = -0.693/slope) and intrinsic clearance (Clint).

3.1.3 Data Presentation: Example Metabolic Stability Data

| Compound | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) | Classification |

| 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 45 | 15.4 | Moderately Stable |

| Verapamil (High Clearance Control) | < 5 | > 138 | Low Stability |

| Warfarin (Low Clearance Control) | > 60 | < 11.5 | High Stability |

Cytochrome P450 (CYP) Inhibition Screening

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[15][16] It is crucial to determine if 3-(4-methyl-1H-pyrazol-1-yl)piperidine inhibits major CYP isoforms, as this could lead to elevated plasma levels and potential toxicity of co-administered drugs.[15][17] We will screen against the five main isoforms recommended by the FDA: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[15][17]

3.2.1 Principle of Fluorogenic CYP Inhibition Assay

This high-throughput assay uses specific fluorogenic substrates for each CYP isoform.[17] The CYP enzyme metabolizes the substrate into a fluorescent product. If the test compound inhibits the enzyme, the rate of fluorescence generation is reduced.[17] This method is fast, cost-effective, and ideal for early-stage screening.[18]

3.2.2 Experimental Protocol: Fluorogenic CYP Inhibition Assay

-

Reagents: Use a commercial kit (e.g., P450-Glo™) which provides recombinant human CYP enzymes (baculosomes), specific fluorogenic substrates, and an NADPH regenerating system.[18]

-

Assay Setup: In a 96-well plate, combine the CYP enzyme, NADPH system, and the test compound at a single high concentration (e.g., 10 µM).

-

Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding the specific fluorogenic substrate.

-

Fluorescence Reading: Read the fluorescence signal over time using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control. If significant inhibition (>50%) is observed, a full IC50 curve should be generated.

3.2.3 Data Presentation: Example CYP Inhibition Data

| CYP Isoform | % Inhibition at 10 µM | IC50 (µM) |

| CYP1A2 | 8% | > 50 |

| CYP2C9 | 15% | > 50 |

| CYP2C19 | 12% | > 50 |

| CYP2D6 | 25% | > 50 |

| CYP3A4 | 18% | > 50 |

3.2.4 Visualization: ADME Screening Funnel

Caption: Decision-making workflow for early ADME profiling.

Exploratory Efficacy: Target Class Screening

With a foundational understanding of the compound's safety and metabolic profile, we can proceed to investigate its potential biological targets. The structure, containing a piperidine and a pyrazole ring, suggests potential interactions with common drug targets such as G-protein coupled receptors (GPCRs) or kinases.

G-Protein Coupled Receptor (GPCR) Binding

GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[19][20] A broad radioligand binding assay panel is an effective way to screen for potential off-target effects and identify initial hits.[21]

4.1.1 Principle of Radioligand Binding Assays

These assays are considered the gold standard for measuring ligand affinity to a receptor.[22] They involve incubating a radiolabeled ligand (a known binder to the target receptor) with a membrane preparation containing the receptor, in the presence and absence of the test compound.[22][23] If the test compound binds to the receptor, it will compete with the radioligand, reducing the amount of radioactivity bound to the membrane.[22]

4.1.2 Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available membrane preparations expressing a panel of common GPCR targets (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a specific radioligand (at a concentration near its Kd), and the test compound (at a screening concentration of 10 µM).

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[23]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[23]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[23]

-

Data Analysis: Calculate the percent inhibition of specific binding. For any target showing significant inhibition (>50%), a follow-up assay with a full concentration curve is required to determine the Ki (inhibitory constant).

4.1.3 Data Presentation: Example GPCR Panel Screening Data

| Receptor Target | % Inhibition at 10 µM |

| Adrenergic α1 | 12% |

| Adrenergic β2 | 8% |

| Dopamine D2 | 65% |

| Serotonin 5-HT2A | 21% |

| Opioid µ | 5% |

Result indicates a potential interaction with the Dopamine D2 receptor, warranting a follow-up Ki determination.

Kinase Activity Screening

Protein kinases are another major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a known "privileged structure" in kinase inhibitor design. Therefore, screening against a panel of kinases is a logical step.

4.2.1 Principle of In-Vitro Kinase Assays

A common method is the radiometric kinase assay, which directly measures the transfer of a radioactive phosphate group from [γ-33P]ATP to a protein or peptide substrate by the kinase.[24] This format is considered a gold standard due to its direct measurement of enzymatic activity, which minimizes false positives.[24] Another popular method is the Scintillation Proximity Assay (SPA), a homogeneous assay where a radiolabeled product interacts with a scintillant-coated bead to produce light, eliminating the need for a separation step.[25][26][27]

4.2.2 Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

-

Reagents: Obtain a panel of purified, active kinase enzymes, their corresponding specific peptide substrates, and [γ-33P]ATP.

-

Assay Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound (at a screening concentration of 10 µM) in a kinase buffer.

-

Reaction Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-33P]ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Separation: Spot the reaction mixture onto a filter paper (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.

-

Washing: Wash the filters to remove the unreacted ATP.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of kinase activity. Follow up significant hits with IC50 determinations.

4.2.3 Data Presentation: Example Kinase Panel Screening Data

| Kinase Target | % Inhibition at 10 µM |

| CDK2/cyclin A | 9% |

| ERK1 | 15% |

| PKA | 4% |

| SRC | 72% |

| VEGFR2 | 25% |

Result indicates a potential inhibitory activity against SRC kinase, warranting a follow-up IC50 determination.

4.2.4 Visualization: Target Identification Pathway

Caption: Logical flow from broad screening to hit confirmation.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade of in-vitro experiments for the preliminary assessment of 3-(4-methyl-1H-pyrazol-1-yl)piperidine. By systematically evaluating cytotoxicity, key safety liabilities, metabolic stability, and potential interactions with major drug target classes, this framework allows for the rapid generation of a foundational dataset. The results from these studies will enable a data-driven decision on whether to advance the compound into more complex secondary assays, lead optimization, or to terminate its development due to an unfavorable profile. A positive outcome from this preliminary screen—characterized by low cytotoxicity, no hERG liability, moderate to high metabolic stability, and selective activity against a specific target—would provide a strong rationale for committing further resources to unravel the full therapeutic potential of this novel chemical entity.

References

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved March 7, 2026, from [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

-

Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved March 7, 2026, from [Link]

-

Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved March 7, 2026, from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved March 7, 2026, from [Link]

-

Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

-

Min, H., & Chung, T. D. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]

-

Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved March 7, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (n.d.). hERG Assay Services. Retrieved March 7, 2026, from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 7, 2026, from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 7, 2026, from [Link]

-

Labcorp. (n.d.). Safety Pharmacology. Retrieved March 7, 2026, from [Link]

-

Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved March 7, 2026, from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved March 7, 2026, from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Scintillation proximity assay. Retrieved March 7, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved March 7, 2026, from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved March 7, 2026, from [Link]

-

BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved March 7, 2026, from [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved March 7, 2026, from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved March 7, 2026, from [Link]

-

Scintillation Nanotechnologies. (n.d.). Next-Generation Scintillation Proximity Assay Materials. Retrieved March 7, 2026, from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 7, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 7, 2026, from [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Available at: [Link]

-

IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved March 7, 2026, from [Link]

-

Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved March 7, 2026, from [Link]

-

Lefkowitz, R. J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation. Available at: [Link]

-

ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved March 7, 2026, from [Link]

Sources

- 1. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 2. labcorp.com [labcorp.com]

- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. criver.com [criver.com]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. criver.com [criver.com]

- 15. enamine.net [enamine.net]

- 16. lnhlifesciences.org [lnhlifesciences.org]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. reactionbiology.com [reactionbiology.com]

- 19. GPCR Signaling Assays [promega.sg]

- 20. assaygenie.com [assaygenie.com]

- 21. pharmaron.com [pharmaron.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. revvity.com [revvity.com]

- 26. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 27. reactionbiology.com [reactionbiology.com]

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Significance of a Six-Membered Ring

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is so significant that it is considered a "privileged scaffold," a structural framework that frequently appears in a wide range of biologically active compounds and approved drugs.[3][4][5] This simple, yet versatile, moiety is a key building block in the synthesis of numerous pharmaceuticals, found in over 70 FDA-approved drugs, including multiple blockbuster medications.[6][7] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including uses as anticancer, central nervous system (CNS), and antimicrobial agents.[5][8]

This guide provides a comprehensive technical overview of the piperidine moiety's role in drug design. It will delve into the core physicochemical and structural properties that make it an asset, explore its pharmacological significance through case studies, detail synthetic and analytical methodologies, and discuss critical pharmacokinetic considerations for drug development professionals.

Core Physicochemical and Structural Features: The Foundation of Versatility

The utility of the piperidine scaffold in drug design is rooted in its distinct physicochemical and structural characteristics. These properties allow medicinal chemists to strategically modify drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles.[9]

Basicity and pKa

The nitrogen atom within the piperidine ring imparts basicity, with a pKa of the conjugate acid around 11.22.[3][10] This basicity is crucial for several reasons:

-

Target Engagement: The nitrogen can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in the binding pockets of biological targets like receptors and enzymes.

-

Solubility: The ability to form salts enhances aqueous solubility, which is often a prerequisite for effective drug delivery and absorption.[11]

-

Modulation: The basicity can be fine-tuned through the introduction of electron-withdrawing or -donating groups on the ring or the nitrogen atom, allowing for precise control over a molecule's ionization state.

Lipophilicity and logP

Piperidine itself is moderately lipophilic, with a logP (octanol/water partition coefficient) of approximately 0.84.[3] This property is a critical determinant of a drug's ability to cross biological membranes. The piperidine scaffold provides a non-polar surface area that can be systematically modified. By adding various substituents, chemists can modulate the overall lipophilicity of a molecule to strike the optimal balance between solubility and membrane permeability, which is essential for oral bioavailability.[3][9]

Conformational Rigidity and the "Chair" Conformation

Unlike flexible aliphatic chains, the piperidine ring has a relatively rigid structure, preferring a stable "chair" conformation similar to cyclohexane.[12] This conformational pre-organization can be highly advantageous in drug design:

-

Reduced Entropy Loss: By locking a molecule into a more defined three-dimensional shape, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity and potency.[5]

-

Precise Vectorial Arrangement: The chair conformation places substituents in well-defined axial and equatorial positions. This allows for the precise spatial orientation of pharmacophoric groups to maximize interactions with a biological target.[5]

-

Stereochemical Complexity: The introduction of chiral centers on the piperidine ring can significantly influence a drug's potency and selectivity.[13] Different stereoisomers can exhibit vastly different pharmacological profiles.

The interplay of these properties is a key reason for piperidine's status as a privileged scaffold.

Diagram 1: Key Physicochemical Properties of the Piperidine Scaffold This diagram illustrates the fundamental properties of the piperidine ring that are exploited in drug design.

Caption: A streamlined workflow for the synthesis and evaluation of piperidine analogs.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a standard method for its determination. [14] Objective: To determine the acid dissociation constant(s) (pKa) of a piperidine-containing compound.

Materials:

-

Test compound (piperidine derivative)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the test compound in a known volume of deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on pH must be accounted for.

-

Acidification: If determining the pKa of the basic piperidine nitrogen, first titrate the solution with a standardized HCl solution to a pH below the expected pKa (e.g., pH 2) to ensure full protonation.

-

Titration: Begin titrating the acidified solution with the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the protonated piperidine has been neutralized. [14]For compounds with multiple ionizable groups (e.g., a carboxylic acid), multiple inflection points and pKa values will be observed.

Pharmacokinetic and Metabolic Considerations

The piperidine ring influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for its overall success as a therapeutic agent. [5]

-

Absorption and Distribution: The basicity and lipophilicity imparted by the piperidine ring affect a drug's solubility and ability to cross the gastrointestinal tract and other biological membranes. The slightly higher lipophilicity of piperidine compared to smaller rings like pyrrolidine can lead to differences in membrane permeability and volume of distribution. [3]* Metabolism: While generally considered metabolically stable, the piperidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. [3][5]This metabolic vulnerability is highly dependent on the substitution pattern. Medicinal chemists often introduce substituents near the nitrogen or use bioisosteric replacements (like spirocycles) to block these metabolic "soft spots" and improve the drug's half-life. [5]* Toxicity: The ADME properties influenced by the piperidine ring can also impact a drug's toxicity profile. Improving metabolic stability can reduce the formation of potentially reactive metabolites. [5]

Conclusion and Future Perspectives

The piperidine moiety remains one of the most important and successful scaffolds in drug discovery. [15][16]Its unique combination of basicity, moderate lipophilicity, and conformational rigidity provides a robust and versatile framework for designing drugs with favorable pharmacodynamic and pharmacokinetic properties. [5][9]The ability to fine-tune these characteristics through substitution allows for the systematic optimization of lead compounds into clinical candidates.

Future research will continue to leverage this privileged scaffold. The development of novel synthetic methods for creating more complex and diverse piperidine analogues, including spirocyclic and bridged systems, will open new avenues for exploring chemical space. [7]As our understanding of disease biology deepens, the piperidine ring will undoubtedly continue to be a central element in the design of the next generation of targeted and effective medicines.

References

- Oliynyk, S., & Gevorgyan, V. (2021).

- Frolov, N. A., & Vereshchagin, A. N. (2023, February 9).

- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. [Source not further specified].

- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

- Conti, P., et al. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- [Author not specified]. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.

- Arfat, M. Y., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

- [Author not specified]. (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development.

- Khan, K. M., et al. (n.d.).

- BenchChem. (2025, December). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.

- [Author not specified]. (2017, June 14). Piperidine-based drug discovery. University of Arizona.

- [Author not specified]. (n.d.). Pharmacological properties of natural piperidine derivatives.

- [Author not specified]. (2021, December). Piperidine nucleus in the field of drug discovery.

- [Author not specified]. (n.d.). Structure of the U.S.

- [Author not specified]. (n.d.). Piperidine-based drug discovery.

- Ibragimova, A. G., et al. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.

- Wikipedia. (n.d.). Piperidine. Wikipedia.

- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.

- [Author not specified]. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- [Author not specified]. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Ataman Kimya. (n.d.). PIPERIDINE.

- [Author not specified]. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Source not further specified].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin | MDPI [mdpi.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-(4-methyl-1H-pyrazol-1-yl)piperidine mechanism of action speculation

An In-Depth Technical Guide on the Speculative Mechanism of Action of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Abstract

The novel heterocyclic compound, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, represents a compelling scaffold for drug discovery, integrating the pharmacologically significant pyrazole and piperidine moieties.[1][2] While empirical data on its specific biological activity remains to be published, its structural components suggest a high probability of interaction with key physiological targets. This technical guide provides a speculative exploration of two plausible mechanisms of action for 3-(4-methyl-1H-pyrazol-1-yl)piperidine, grounded in extensive structure-activity relationship (SAR) analysis of analogous compounds.[3][4][5] We hypothesize that this compound may function either as a modulator of G-Protein Coupled Receptors (GPCRs) within the central nervous system (CNS) or as a targeted enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation into this promising molecule.

Introduction to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

The convergence of a pyrazole ring and a piperidine nucleus in a single molecule creates a chemical entity with significant therapeutic potential. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2][8] The specific compound, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, combines the 4-methylpyrazole moiety, a known inhibitor of alcohol dehydrogenase, with a piperidine ring, a common feature in neuroactive compounds.[8][9] This unique combination prompts a detailed theoretical investigation into its likely biological interactions.

Speculative Mechanism of Action 1: G-Protein Coupled Receptor (GPCR) Modulation

A primary speculative mechanism for 3-(4-methyl-1H-pyrazol-1-yl)piperidine is the modulation of a G-protein coupled receptor, likely within the CNS. The piperidine ring is a common feature in many CNS-active drugs, facilitating interactions with a variety of receptors.[8][10]

Hypothesis: Antagonism of the Cannabinoid Receptor 1 (CB1)

Based on the well-documented activity of pyrazole derivatives as cannabinoid receptor antagonists, we postulate that 3-(4-methyl-1H-pyrazol-1-yl)piperidine may act as an antagonist at the CB1 receptor.[4][5] The lead compound in this class, SR141716A (Rimonabant), features a pyrazole core with a piperidinyl carboxamide.[4] While our subject molecule has a different linkage, the fundamental pyrazole-piperidine pharmacophore remains.

Rationale:

-

Structural Analogy: The core structure shares features with known CB1 antagonists. The pyrazole ring can form key interactions within the receptor's binding pocket, while the piperidine moiety can influence affinity and pharmacokinetic properties.[5]

-

Lipophilicity: The compound's structure suggests moderate lipophilicity, which is a prerequisite for crossing the blood-brain barrier and engaging with CNS targets like CB1.

Proposed Signaling Pathway

As a CB1 antagonist, 3-(4-methyl-1H-pyrazol-1-yl)piperidine would block the binding of endogenous cannabinoids (e.g., anandamide, 2-AG), thereby inhibiting the downstream signaling cascade. This would primarily involve the prevention of Gαi/o protein activation, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Caption: Speculative antagonism of the CB1 receptor by 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Experimental Validation

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity of 3-(4-methyl-1H-pyrazol-1-yl)piperidine for the human CB1 receptor.

-

Materials: Membranes from HEK293 cells stably expressing human CB1, [³H]CP-55,940 (radioligand), unlabeled CP-55,940, test compound, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4), scintillation fluid, 96-well plates, filter mats, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, cell membranes, [³H]CP-55,940, and either the test compound, unlabeled CP-55,940 (for non-specific binding), or buffer (for total binding).

-

Incubate at 30°C for 90 minutes.

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.

-

Dry the filter mats and add scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

| Compound | Ki (nM) for CB1 |

| 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 50 |

| SR141716A (Positive Control) | 5 |

Protocol 2: cAMP Functional Assay

-

Objective: To assess the functional antagonism of the CB1 receptor by measuring changes in cAMP levels.

-

Materials: CHO-K1 cells expressing human CB1, forskolin, test compound, CP-55,940 (agonist), cAMP assay kit (e.g., HTRF-based).

-

Procedure:

-

Plate cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with various concentrations of the test compound or vehicle for 15 minutes.

-

Stimulate the cells with an EC₈₀ concentration of CP-55,940 in the presence of forskolin for 30 minutes.

-

Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.

Speculative Mechanism of Action 2: Enzyme Inhibition

An alternative or potentially concurrent mechanism of action is the inhibition of a key enzyme. The pyrazole scaffold is present in numerous enzyme inhibitors, and the 4-methylpyrazole substructure is a known inhibitor of alcohol dehydrogenase.[9][11]

Hypothesis: Inhibition of Monoamine Oxidase B (MAO-B)

We speculate that 3-(4-methyl-1H-pyrazol-1-yl)piperidine could act as an inhibitor of MAO-B, an enzyme crucial for the degradation of dopamine in the brain. The piperidine moiety is present in some MAO inhibitors, and the pyrazole ring could interact with the enzyme's active site.[12]

Rationale:

-

Pharmacophore Similarity: The overall structure bears some resemblance to known MAO inhibitors, which often contain a nitrogen-containing heterocycle.

-

Therapeutic Relevance: MAO-B inhibitors are used in the treatment of Parkinson's disease and depression, aligning with the potential CNS activity of piperidine-containing compounds.[8][12]

Proposed Mechanism of Inhibition

The compound could act as a reversible or irreversible inhibitor of MAO-B, binding to the active site and preventing the breakdown of dopamine. This would lead to an increase in dopaminergic neurotransmission.

Caption: Speculative inhibition of MAO-B by 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Experimental Validation

Protocol 3: MAO-B Inhibition Assay

-

Objective: To determine the inhibitory potency of the test compound against human MAO-B.

-

Materials: Recombinant human MAO-B, kynuramine (substrate), selegiline (positive control), test compound, phosphate buffer (pH 7.4), 96-well plates, fluorescence plate reader.

-

Procedure:

-

In a 96-well plate, add buffer, MAO-B enzyme, and either the test compound, selegiline, or vehicle.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding kynuramine.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation of 310 nm and an emission of 400 nm.

-

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of MAO-B activity.

Table 2: Hypothetical MAO-B Inhibition Data

| Compound | IC₅₀ (nM) for MAO-B |

| 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 150 |

| Selegiline (Positive Control) | 10 |

Conclusion and Future Directions

The dual heterocyclic nature of 3-(4-methyl-1H-pyrazol-1-yl)piperidine provides a strong basis for speculating on its mechanism of action. The hypotheses presented here, GPCR modulation (specifically CB1 antagonism) and enzyme inhibition (specifically MAO-B), are rooted in the extensive literature on related pyrazole and piperidine derivatives. The proposed experimental workflows provide a clear path for validating these hypotheses. Further investigations, including broader receptor and enzyme screening panels, in vivo behavioral studies, and pharmacokinetic profiling, will be essential to fully elucidate the pharmacological profile of this promising compound.

References

-

SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

-

PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

-

ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]

-

Longdom.org. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

RSC Publishing. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]

-

PMC. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

-

IntechOpen. The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. [Link]

-

PMC. Subunit-specific inhibition of BK channels by piperine. [Link]

-

ResearchGate. Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. [Link]

-

AccessPharmacy. FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). [Link]

-

Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

PMC. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

-

PMC. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PMC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. [Link]

-

PMC. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

-

ResearchGate. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. [Link]

-

Cambridge Healthtech Institute. Targeting GPCRs for Drug Discovery. [Link]

-

MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 12. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis Protocol for 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound Context: 3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS: 1247747-56-3) is a high-value heterocyclic fragment widely utilized in modern drug discovery, most notably in the development of kinase inhibitors (e.g., Focal Adhesion Kinase [FAK] inhibitors).

Strategic Design & Reaction Causality

The synthesis of N-azolylpiperidines presents a unique challenge. Attempting a direct nucleophilic substitution (

To engineer a more robust and self-validating system, this protocol utilizes a "couple-then-reduce" methodology [1].

-

Copper-Catalyzed Ullmann-Type C-N Coupling: We initiate the sequence by reacting the inexpensive 3-bromopyridine with 4-methyl-1H-pyrazole. We deliberately select a Copper/Diamine catalytic system over Palladium (Buchwald-Hartwig). Azoles coordinate strongly to Palladium, often poisoning the catalyst unless extremely bulky and cost-prohibitive phosphine ligands are used. Copper, however, transiently forms a highly reactive Cu-azolate complex, driving quantitative C-N coupling at a fraction of the cost.

-

Catalytic Hydrogenation: The pyridine ring serves as an intrinsic protecting group during the harsh cross-coupling conditions. Once the pyrazole is installed, the pyridine core is smoothly saturated to a piperidine under high-pressure hydrogen using Palladium on Carbon (Pd/C).

Figure 1: Two-step scalable synthesis workflow for 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Quantitative Material Parameters

Table 1: Stoichiometry & Reagent Equivalents

| Reagent/Material | Function | Eq / Wt% | Amount (Scale Example) |

| Step 1: N-Arylation | |||

| 3-Bromopyridine | Electrophile | 1.00 eq | 15.8 g (100 mmol) |

| 4-Methyl-1H-pyrazole | Nucleophile | 1.10 eq | 9.0 g (110 mmol) |

| Copper(I) Iodide (CuI) | Catalyst | 0.05 eq | 0.95 g (5 mmol) |

| N,N'-Dimethylethylenediamine | Ligand | 0.10 eq | 0.88 g (10 mmol) |

| Potassium Carbonate ( | Base | 2.00 eq | 27.6 g (200 mmol) |

| N,N-Dimethylformamide (DMF) | Solvent | 5 volumes | 80 mL |

| Step 2: Hydrogenation | |||

| 3-(4-methyl-1H-pyrazol-1-yl)pyridine | Starting Material | 1.00 eq | 15.9 g (100 mmol) |

| 5% Pd/C (50% water wet) | Catalyst | 10 wt% | 1.6 g |

| Methanol (MeOH) | Solvent | 10 volumes | 160 mL |

| Hydrogen Gas ( | Reductant | Excess | 10 MPa (100 atm) |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)pyridine

Rationale: DMF is chosen as the solvent for its high boiling point and excellent solubility profile for inorganic bases at elevated temperatures.

-

Reactor Preparation: Equip a clean, dry 250 mL jacketed reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Charging: Add 3-bromopyridine (15.8 g), 4-methyl-1H-pyrazole (9.0 g), and anhydrous

(27.6 g) to the reactor, followed by DMF (80 mL). -

Degassing (Critical Step): Sparge the suspension with

for 15 minutes. Causality: Copper(I) is highly susceptible to oxidation. Trace oxygen will convert Cu(I) to Cu(II), completely stalling the catalytic cycle and promoting unwanted alkyne/aryl homocoupling pathways. -

Catalyst Addition: Under a positive flow of

, add CuI (0.95 g) and N,N'-Dimethylethylenediamine (0.88 g). -

Reaction: Heat the jacket to 110 °C. Stir vigorously for 16 hours.

-

Workup & Metal Scavenging: Cool the mixture to 20 °C. Dilute with Ethyl Acetate (150 mL) and add 10% aqueous

(100 mL). Stir for 30 minutes.-

Process Insight: The aqueous ammonia wash is mandatory. It chelates residual copper to form the highly water-soluble